

[D-Asn5]-Oxytocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [D-Asn5]-Oxytocin

Cat. No.: B12421045

[Get Quote](#)

An In-depth Examination of its Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of **[D-Asn5]-Oxytocin**, an analog of the neurohypophyseal hormone oxytocin. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of oxytocin analogs.

Chemical Structure and Properties

[D-Asn5]-Oxytocin is a synthetic cyclic nonapeptide in which the L-asparagine residue at position 5 of the native oxytocin molecule is replaced by its D-enantiomer, D-asparagine. This single stereochemical alteration significantly impacts the molecule's biological activity. The primary amino acid sequence is Cys-Tyr-Ile-Gln-D-Asn-Cys-Pro-Leu-Gly-NH₂, with a disulfide bond between the two cysteine residues (Cys1 and Cys6) forming the characteristic cyclic structure.

Physicochemical Properties

A summary of the key physicochemical properties of **[D-Asn5]-Oxytocin** is presented in the table below. For comparison, the properties of native Oxytocin are also included.

Property	[D-Asn5]-Oxytocin	Oxytocin
Molecular Formula	C43H66N12O12S2	C43H66N12O12S2
Molecular Weight	1007.19 g/mol [1]	1007.19 g/mol
CAS Number	5754-53-0[1][2][3]	50-56-6
Appearance	White to off-white powder	White to off-white powder
Solubility	Information not readily available. Expected to have similar solubility to Oxytocin.	Soluble in water, ethanol, DMSO, and dimethyl formamide.
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4]	Store at -20°C.

Structural Diagram

The chemical structure of **[D-Asn5]-Oxytocin** is depicted below, highlighting the D-asparagine at position 5 and the cyclic structure formed by the disulfide bridge.

(Image of the chemical structure of **[D-Asn5]-Oxytocin** would be placed here in a real document)

Biological Activity and Receptor Interaction

[D-Asn5]-Oxytocin targets the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The substitution of L-Asn with D-Asn at position 5 has a profound effect on its biological activity.

Pharmacological Profile

Available literature consistently reports that **[D-Asn5]-Oxytocin** possesses very low specific oxytocic (uterine contracting) and vasodepressor (blood pressure lowering) activities compared to native oxytocin.[1][2][5] However, cumulative dose-response studies have indicated that it retains a similar intrinsic activity to oxytocin, suggesting it can elicit a maximal response comparable to the native hormone, but at significantly higher concentrations.[1][2][5]

Quantitative Biological Data

Despite a thorough literature search, specific quantitative data on the binding affinity (K_d or K_i) and functional potency (EC_{50}) of **[D-Asn5]-Oxytocin** for the oxytocin receptor are not readily available in the public domain. The table below summarizes the available qualitative information and provides a placeholder for future quantitative findings. For comparison, representative values for oxytocin are provided.

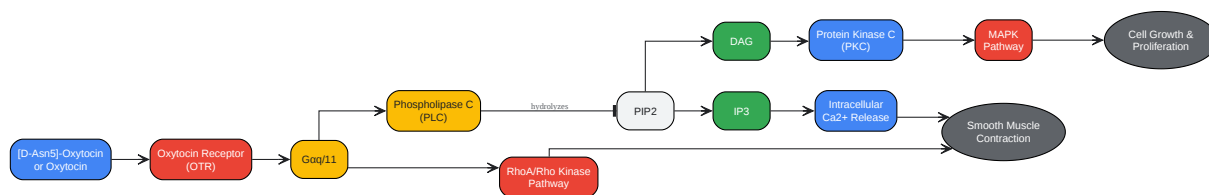
Parameter	[D-Asn5]-Oxytocin	Oxytocin (Representative Values)	Reference
Binding Affinity (K_d/K_i)	Not reported	~0.76 nM (K_d for human USMC)	[6]
Functional Potency (EC_{50})	Described as "very low"	~4.45 nM (for mouse OTR)	[7]
Intrinsic Activity	Similar to Oxytocin[1][2][5]	Full Agonist	
Specific Activity	Very low oxytocic and vasodepressor activities[1][2][5]	High	

Oxytocin Receptor Signaling Pathway

Upon binding of an agonist like oxytocin, the OTR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the $G_{\alpha q/11}$ and $G_{\alpha i/o}$ families.

- $G_{\alpha q/11}$ Pathway:** Activation of $G_{\alpha q/11}$ stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for smooth muscle contraction.
- $G_{\alpha i/o}$ Pathway:** The $G_{\alpha i/o}$ pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

- **Downstream Effectors:** These primary signaling events can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways, which are involved in cell growth, proliferation, and further potentiation of smooth muscle contraction.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. [D-Asn5]-Oxytocin | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[D-Asn5]-Oxytocin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421045#d-asn5-oxytocin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com